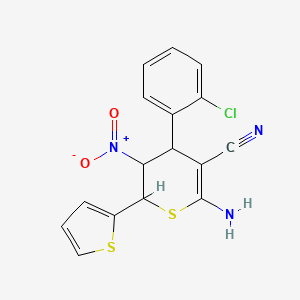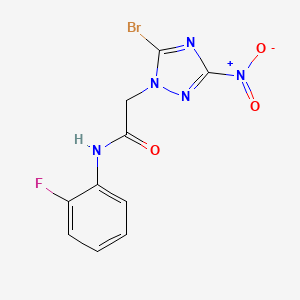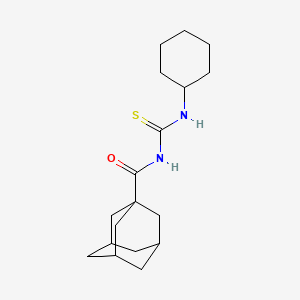
6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, a nitro group, and a thienyl group attached to a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL: Similar in structure but with a different core ring system.
2-AMINO-3-(4-CHLOROPHENYL)-6-QUINOXALINECARBALDEHYDE: Shares the amino and chlorophenyl groups but differs in the overall structure.
Uniqueness
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE is unique due to its combination of functional groups and the thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H12ClN3O2S2 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
6-amino-4-(2-chlorophenyl)-3-nitro-2-thiophen-2-yl-3,4-dihydro-2H-thiopyran-5-carbonitrile |
InChI |
InChI=1S/C16H12ClN3O2S2/c17-11-5-2-1-4-9(11)13-10(8-18)16(19)24-15(14(13)20(21)22)12-6-3-7-23-12/h1-7,13-15H,19H2 |
Clave InChI |
PCLKYWHKVSTKSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(C(SC(=C2C#N)N)C3=CC=CS3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)

![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
